2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole
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Overview
Description
2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and an ethoxyphenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxybenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to form the oxazole ring. The chloromethyl group can be introduced through chloromethylation reactions using reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction to form the oxazole ring, and the introduction of the chloromethyl group. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring or the chloromethyl group can lead to the formation of different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxazole, while oxidation can produce oxazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The oxazole ring can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-5-phenyl-1,3-oxazole: Similar structure but lacks the ethoxy group.
2-(Bromomethyl)-5-(3-ethoxyphenyl)-1,3-oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole is unique due to the presence of both the chloromethyl and ethoxyphenyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
2-(chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-2-15-10-5-3-4-9(6-10)11-8-14-12(7-13)16-11/h3-6,8H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQOPDJGFQVHCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CN=C(O2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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